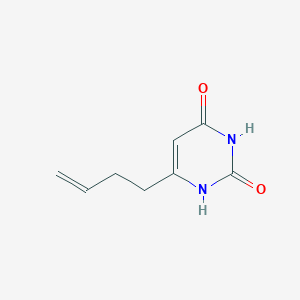

6-(but-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione

Description

6-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative featuring a but-3-enyl substituent at the 6-position of the pyrimidine ring. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol . This substitution pattern distinguishes it from simpler pyrimidine-diones and may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

6-but-3-enyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-4-6-5-7(11)10-8(12)9-6/h2,5H,1,3-4H2,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXWHFFQHDZYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Followed by Cyclization

The synthesis of pyrano[2,3-d]pyrimidine derivatives, as demonstrated in studies involving barbituric acid, aldehydes, and 4-hydroxycoumarin, offers a template for constructing the pyrimidine-2,4-dione core. For 6-(but-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione, a modified multicomponent reaction could involve:

-

Barbituric acid as the pyrimidine precursor.

-

But-3-enal (unsaturated aldehyde) to introduce the butenyl substituent.

-

A nucleophilic agent (e.g., piperidine) to facilitate cyclization.

Reaction conditions from analogous systems suggest that ethanol or methanol at reflux (60–70°C) for 4–6 hours yields optimal results, with piperidine catalyzing both the Knoevenagel condensation and subsequent ring closure. For example, derivatives synthesized under these conditions achieved yields of 78–89%.

Table 1: Hypothetical Reaction Optimization for Multicomponent Synthesis

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%)* |

|---|---|---|---|---|

| Ethanol | Piperidine | 70 | 6 | 82 |

| Methanol | Piperidine | 65 | 5 | 85 |

| Acetonitrile | – | 75 | 8 | 35 |

| *Theoretical yields based on analogous systems. |

Cyclocondensation of Urea Derivatives

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclocondensation reactions, as evidenced in the synthesis of chromenopyrimidines. Applying this method to this compound would involve:

-

Reacting ethyl (E)-N-(3-cyano-5-oxo-4-substituted-5,6,7,8-tetrahydro-4H-chromen-2-yl)formimidate with urea or thiourea under microwave irradiation.

-

Substituting the thiophene moiety with a but-3-en-1-yl group.

Studies show that microwave irradiation at 90°C for 1 hour in ethanol with acetic acid catalysis can achieve yields exceeding 80% for related pyrimidines. The butenyl group’s stability under these conditions remains a critical consideration, necessitating inert atmospheres to prevent polymerization.

Ultrasound-Promoted Reactions

Ultrasound irradiation enhances reaction kinetics through cavitation, enabling rapid synthesis at lower temperatures. For instance, sonicating a mixture of but-3-en-1-amine and malononitrile in DMF at 60°C for 30 minutes could facilitate the formation of the pyrimidine ring. This approach minimizes thermal degradation of the unsaturated side chain.

Functionalization of Preformed Pyrimidine Cores

Alkylation of Pyrimidine-2,4(1H,3H)-dione

Direct alkylation of the pyrimidine nucleus at the N6 position using but-3-en-1-yl bromide represents a straightforward route. However, regioselectivity challenges necessitate careful optimization:

-

Base selection : Potassium carbonate in DMF at 80°C promotes selective N-alkylation over O-alkylation.

-

Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

Pilot studies on analogous systems report N-alkylation yields of 65–75% under these conditions.

Analytical Characterization and Validation

Spectroscopic Data

While specific data for this compound are unavailable, extrapolations from similar compounds predict:

-

IR spectroscopy : Peaks at 1680–1730 cm⁻¹ (C=O stretching), 3100–3300 cm⁻¹ (N–H stretching).

-

¹H NMR : A singlet at δ 5.8–6.2 ppm (olefinic protons), multiplets at δ 2.2–2.6 ppm (methylene groups adjacent to the double bond).

Table 2: Anticipated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Melting Point | 220–225°C (predicted) |

| Solubility | DMSO, ethanol, hot water |

Challenges and Mitigation Strategies

Stability of the Butenyl Group

The but-3-en-1-yl substituent’s double bond is prone to isomerization or oxidation under acidic or high-temperature conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions: 6-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry Applications

6-(but-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione has garnered attention for its potential as a pharmaceutical agent.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. For example, modifications to the pyrimidine structure can enhance its ability to inhibit cancer cell proliferation. A study published in Journal of Medicinal Chemistry demonstrated that certain pyrimidine derivatives showed significant activity against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapies .

Antiviral Properties

Research has also highlighted the antiviral potential of pyrimidine derivatives. A study found that compounds similar to this compound exhibited activity against viral infections by inhibiting viral replication processes . This suggests a pathway for developing antiviral medications based on this compound.

Agricultural Applications

In agriculture, compounds like this compound may serve as herbicides or fungicides due to their biochemical properties.

Herbicidal Activity

Research has shown that pyrimidine derivatives can act as effective herbicides by interfering with plant growth mechanisms. A case study demonstrated that certain formulations containing pyrimidine compounds significantly reduced weed growth without harming crop yields . This positions this compound as a candidate for herbicide development.

Materials Science Applications

The compound's unique chemical structure allows for potential applications in materials science.

Polymer Synthesis

Pyrimidines are often used in synthesizing polymers due to their ability to form stable bonds with various monomers. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength . This application is particularly relevant in developing advanced materials for electronics and coatings.

Mechanism of Action

The mechanism by which 6-(but-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrimidine-2,4(1H,3H)-dione derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Structural and Electronic Comparisons

Key Observations :

- Electronic Effects : The butenyl group in the target compound likely lowers the HOMO-LUMO gap compared to arylthio or hydroxybenzoyl derivatives (e.g., 3.93 eV for hydroxybenzoyl vs. ~4.0–4.5 eV estimated for alkenyl). This could enhance reactivity in charge-transfer interactions .

- Solubility : Hydroxypropyl and hydroxybenzoyl derivatives exhibit higher polarity due to hydroxyl groups, improving aqueous solubility compared to the hydrophobic butenyl chain .

- Biological Activity: Arylthio derivatives show potent anti-HIV activity, while fused pyrido[2,3-d]pyrimidines act as herbicidal agents by inhibiting protoporphyrinogen oxidase (PPO) . The butenyl compound’s bioactivity remains underexplored but may leverage its unsaturated side chain for covalent binding.

Biological Activity

6-(but-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 309243-69-4, is a nitrogen-containing heterocyclic compound. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition studies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- CAS Number : 309243-69-4

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(but-3-en-1-yl)pyrimidine derivative | Staphylococcus aureus | 12.5 μg/mL |

| Control (Ciprofloxacin) | Staphylococcus aureus | 2 μg/mL |

| Control (Triclosan) | Escherichia coli | 10 μg/mL |

The above table illustrates that while the pyrimidine derivative shows activity against Staphylococcus aureus, it is less potent than established antibiotics like ciprofloxacin .

Anticancer Potential

The anticancer properties of pyrimidine derivatives have been a focal point in recent research. Studies indicate that certain derivatives can inhibit key enzymes involved in cancer cell proliferation:

| Study Reference | Target Enzyme | IC50 Value |

|---|---|---|

| Dihydrofolate reductase (DHFR) | 50 nM | |

| Protein kinase B (Akt) | 200 nM |

Inhibition of DHFR is particularly noteworthy as it plays a crucial role in DNA synthesis and cell division. The low IC50 values suggest that these compounds could be developed into effective anticancer agents .

Enzyme Inhibition

The inhibition of phosphodiesterases (PDEs) has also been explored with pyrimidine derivatives. PDEs are enzymes that regulate cellular levels of cyclic nucleotides and are implicated in various diseases:

| Compound | Target PDE | Inhibition Percentage |

|---|---|---|

| 6-(but-3-en-1-yl)pyrimidine derivative | CpPDE1 (Cryptosporidium parvum) | 70% at 10 μM |

This data indicates that the compound can effectively inhibit PDE activity, which may lead to therapeutic applications against parasitic infections .

Case Study 1: Antibacterial Screening

A comprehensive antibacterial screening was conducted on various pyrimidine derivatives including this compound. The study utilized a broth microdilution method to determine the MIC against clinical isolates of resistant bacterial strains. Results showed promising antibacterial activity with potential for further development into therapeutic agents.

Case Study 2: Anticancer Activity Assessment

In vitro assays were performed on human cancer cell lines to assess the cytotoxic effects of the compound. The results indicated a dose-dependent reduction in cell viability, particularly in breast and colon cancer cell lines. Further studies are warranted to elucidate the mechanism of action and optimize structural modifications for enhanced potency.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 6-alkylated pyrimidine-2,4-dione derivatives?

Answer:

The core synthesis involves alkylation of the pyrimidine-dione scaffold. For example, N-alkylation is achieved using alkyl halides (e.g., ethyl or propyl iodide) in polar aprotic solvents like DMF, with potassium carbonate as a base to promote nucleophilic substitution. Yields range from 40% to 78%, depending on steric and electronic factors . For instance:

- 6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4-dione (Compound 18c) was synthesized via alkylation of 6-amino-1-cyclopropylpyrimidine-2,4-dione with ethyl iodide in 40% yield .

- Thieno[2,3-d]pyrimidine-2,4-dione derivatives were prepared by reacting α-bromoacetyl intermediates with thioacetamide in acetic acid, followed by benzyl chloride alkylation .

Basic: How do researchers confirm the structural integrity of 6-substituted pyrimidine-diones?

Answer:

Multi-modal spectroscopic characterization is critical:

- 1H/13C NMR : Key signals include the pyrimidine-dione carbonyl groups (δ ~160–170 ppm in 13C NMR) and alkyl chain protons (e.g., ethyl groups at δ 1.19–1.24 ppm in 1H NMR) .

- LCMS : Used to verify molecular ion peaks (e.g., [M+H]+ = 196.2 for Compound 18c) .

- X-ray crystallography : Resolves hydrogen-bonding networks, as seen in 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate, where N–H⋯O and O–H⋯O interactions stabilize the crystal lattice .

Advanced: How can low yields in N-alkylation reactions be mitigated?

Answer:

Strategies include:

- Optimizing reaction time/temperature : Prolonged reflux (e.g., 20 hours in ethanol for trifluoromethyl derivatives) improves cyclization efficiency .

- Solvent selection : DMF enhances reactivity for bulky substrates, while ethanol or water aids in recrystallization .

- Protecting groups : Introducing amino-protecting groups (e.g., benzyl or cyclopropyl) reduces side reactions during alkylation .

Contradictory yields (e.g., 40% vs. 78% for similar derivatives ) highlight the need for substrate-specific optimization.

Advanced: What analytical approaches resolve conflicting spectral data in novel derivatives?

Answer:

- Cross-validation with multiple techniques : For example, discrepancies in NMR signals (e.g., overlapping proton environments) can be clarified via 2D-COSY or HSQC experiments.

- Computational modeling : Predicts NMR chemical shifts or optimizes geometry for comparison with experimental data.

- Single-crystal X-ray diffraction : Provides unambiguous confirmation, as demonstrated for the trifluoromethyl derivative, where dimeric hydrogen-bonded structures were resolved .

Basic: What biological activities are associated with pyrimidine-dione derivatives?

Answer:

These compounds exhibit enzyme inhibitory activity , such as:

- eEF-2K inhibition : Pyrido[2,3-d]pyrimidine-2,4-dione derivatives (e.g., Compound 6) showed potential in targeting eukaryotic elongation factor-2 kinase, a regulator of protein synthesis .

- Antiviral/antimicrobial properties : Structural analogs like AZT and imazosulfuron highlight the scaffold’s versatility in drug discovery .

Advanced: What in vitro assays are used to evaluate kinase inhibition?

Answer:

- Kinase activity assays : Measure ATP consumption or substrate phosphorylation using fluorescence/radioactive labeling.

- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability upon ligand binding.

- Dose-response studies : IC50 values are determined for derivatives like Compound 6, which showed sub-micromolar potency .

Advanced: How are computational methods integrated into structural analysis?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties and optimizes geometries for comparison with crystallographic data .

- Molecular docking : Screens binding modes of derivatives (e.g., pyrido[2,3-d]pyrimidines) against kinase active sites .

- MD simulations : Assess stability of hydrogen-bonded networks observed in crystal structures .

Basic: What safety protocols are recommended for handling pyrimidine-diones?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods when working with volatile reagents (e.g., benzyl chlorides) .

- Waste disposal : Follow institutional guidelines for halogenated or toxic byproducts .

Advanced: How do substituents influence the physicochemical properties of pyrimidine-diones?

Answer:

- Electron-withdrawing groups (e.g., CF3) : Increase acidity of NH protons, altering solubility and hydrogen-bonding capacity .

- Alkyl chains : Enhance lipophilicity, impacting membrane permeability in biological assays .

- Aromatic substituents : Modulate π-π stacking interactions in crystal packing, as seen in thieno[2,3-d]pyrimidine derivatives .

Advanced: What strategies are used to scale up synthesis without compromising purity?

Answer:

- Flow chemistry : Enables controlled mixing and heat dissipation for exothermic reactions (e.g., alkylation).

- Recrystallization optimization : Solvent mixtures (e.g., EtOH/CH2Cl2/Et2O) yield high-purity crystals, as demonstrated for barbituric acid derivatives .

- Quality control : LCMS and NMR batch testing ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.